molecular formula C9H6N2OS2 B13790264 2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole CAS No. 92137-10-5

2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B13790264
CAS No.: 92137-10-5
M. Wt: 222.3 g/mol
InChI Key: SGVINURPXZYECK-UHFFFAOYSA-N
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Description

2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole is a benzothiazole derivative featuring a reactive isocyanate group (-NCO) attached via a sulfanyl (-S-) methyl linker at the 2-position of the benzothiazole core. Benzothiazoles are heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities, including antimicrobial, anticonvulsant, antitumor, and antiparasitic properties .

Properties

CAS No.

92137-10-5

Molecular Formula

C9H6N2OS2

Molecular Weight

222.3 g/mol

IUPAC Name

2-(isocyanatomethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C9H6N2OS2/c12-5-10-6-13-9-11-7-3-1-2-4-8(7)14-9/h1-4H,6H2

InChI Key

SGVINURPXZYECK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCN=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with an isocyanate compound. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme can be represented as follows:

2-Mercaptobenzothiazole+IsocyanateThis compound\text{2-Mercaptobenzothiazole} + \text{Isocyanate} \rightarrow \text{this compound} 2-Mercaptobenzothiazole+Isocyanate→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific isocyanate and reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the purification of starting materials, precise control of reaction conditions, and efficient separation and purification of the final product. Advanced techniques such as distillation, crystallization, and chromatography may be employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Ureas and carbamates.

Scientific Research Applications

2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole with structurally or functionally related benzothiazole derivatives, emphasizing substituent effects, biological activities, and key findings.

Compound Name Substituent Group Biological Activity Key Findings References
This compound -S-CH2-NCO Theoretical/Unreported Hypothesized to exhibit covalent binding due to the isocyanate group; potential for targeted therapies. -
2-(Benzylsulfonyl)-1,3-benzothiazole -SO2-CH2-Ph Antischistosomal Active against Schistosoma larvae and adult worms at low micromolar concentrations (IC50 ~5 µM).
2-(5-Substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazole -Oxadiazole-aryl Antimicrobial Inhibited bacterial and fungal growth (e.g., E. coli, C. albicans) via disc diffusion assays.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(substituted)acetohydrazide -S-CH2-CONH-NH-Ar Anticonvulsant Effective in the 6 Hz psychomotor seizure model (ED50 values <30 mg/kg).
N-(4-(Benzothiazole-2-yl)phenyl) benzenesulfonamides -Ph-SO2-NH-(4-benzothiazole) Structure-activity studies Meta-substituted amino groups enhanced activity compared to para-substituted analogs.
PZ-39 (N-(4-chlorophenyl)-2-[(6-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide) -S-CH2-CO-NH-(4-Cl-Ph) with triazine-morpholine pharmacophore ABCG2 inhibitor Dual-action: inhibits ABCG2-mediated drug efflux and accelerates lysosomal degradation.
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole -N-(piperazinyl-CH2-Ar) Antitubercular Inhibited Mycobacterium tuberculosis H37Rv (MIC ~1.56 µg/mL).
2-{[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole -S-CH2-CH2-S-benzothiazole Structural analog No direct bioactivity reported; serves as a dimeric benzothiazole scaffold.

Key Observations:

Substituent Reactivity and Target Engagement: The isocyanate group in the target compound distinguishes it from analogs with sulfonyl (-SO2), oxadiazole, or hydrazide substituents. Isocyanates are electrophilic, enabling covalent interactions with nucleophilic residues (e.g., cysteine, lysine) in proteins, which could enhance potency but may also increase toxicity . In contrast, 2-(benzylsulfonyl)-1,3-benzothiazole relies on non-covalent interactions (e.g., hydrogen bonding, hydrophobic effects) for its antischistosomal activity, achieving efficacy without irreversible binding .

Biological Activity Correlations :

  • Antimicrobial activity in oxadiazole-substituted benzothiazoles correlates with electron-withdrawing groups that disrupt microbial membranes or enzymes .
  • Anticonvulsant activity in hydrazide derivatives is linked to modulation of GABAergic or glutamatergic pathways, a mechanism less likely for the isocyanate-bearing compound due to its reactive nature .

Structural Flexibility vs. Specificity :

  • Compounds like PZ-39 demonstrate how extended substituents (e.g., triazine-morpholine) enable multitarget engagement, whereas simpler analogs (e.g., 2-(benzylsulfonyl) ) exhibit scaffold-driven specificity .
  • The target compound’s compact structure may favor penetration into hydrophobic targets (e.g., enzymes in parasites or tumors) but could limit solubility.

Meta vs. Para Substitution Effects: N-(4-(benzothiazole-2-yl)phenyl) benzenesulfonamides showed enhanced activity when the amino group was meta-substituted, suggesting steric and electronic factors critically influence target binding .

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